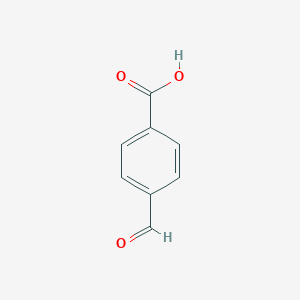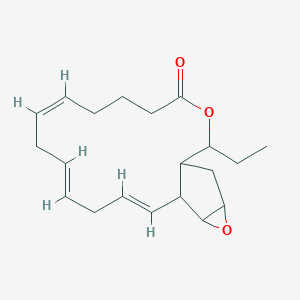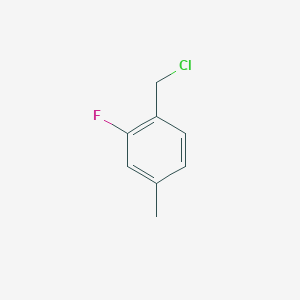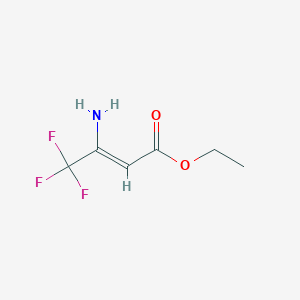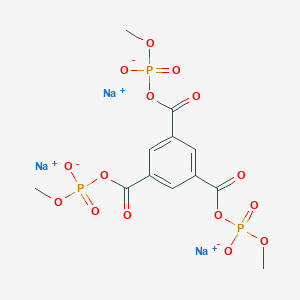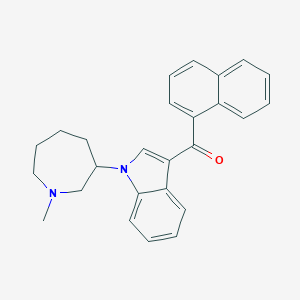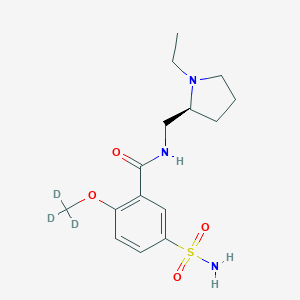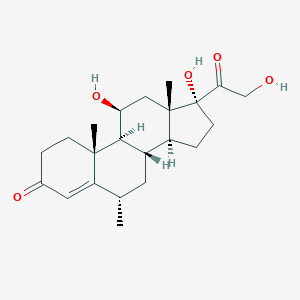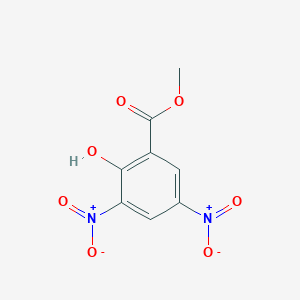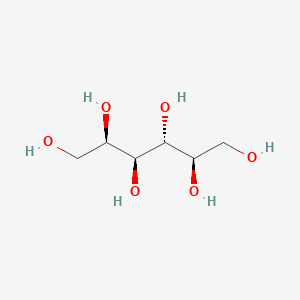![molecular formula C14H19FO9 B119612 [(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate CAS No. 141395-48-4](/img/structure/B119612.png)
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a derivative of 5-fluoro-2'-deoxyuridine, which is a nucleoside analog that has been widely used as an antiviral and anticancer agent. TFA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
Plant Imaging
The compound is used in plant imaging studies. It is a [18F]fluorine-labeled glucose analog where the C-2 hydroxyl group has been replaced by a positron-emitting [18F] radioisotope . It mimics glucose chemically and structurally, and its uptake and distribution are found to be similar to those of glucose . This makes it a valuable tool for monitoring radiotracer translocation, analyzing solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis in plants .
Medical Diagnostics
In the medical field, 2-fluoro-2-deoxyglucose tetraacetate is commonly used as a radiotracer for glucose . It is the most well-known radiopharmaceutical positron emitter, used in both clinical and preclinical fields . The compound is used in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnosis and drug development .
Oncology
The compound is widely used in oncology, where it is used to visualize and quantitatively assess in vivo biological and pharmacological processes . It is particularly useful in the detection and staging of cancer, as cancer cells typically have higher rates of glucose metabolism compared to normal cells .
Neuroscience
In neuroscience, the compound is used to map cerebral glucose metabolism . This allows for the investigation of various neurological conditions, including neurodegenerative diseases, brain tumors, and other disorders .
Cardiovascular System/Cardiology
In cardiology, the compound is used to assess myocardial viability . It can help identify areas of the heart muscle that may benefit from procedures such as angioplasty or coronary artery bypass surgery .
Metabolism Studies
The compound is used to study metabolism, as it allows for the visualization of glucose uptake and utilization in various tissues . This can provide valuable insights into metabolic disorders such as diabetes .
These are just a few of the many applications of “2-fluoro-2-deoxyglucose tetraacetate” in scientific research. The compound’s ability to mimic glucose and its properties as a radiotracer make it a versatile tool in a variety of fields .
作用機序
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.
Pharmacokinetics
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may be well-absorbed and distributed throughout the body. The presence of the acetate groups could potentially enhance its lipophilicity, aiding in its absorption and distribution.
Action Environment
For instance, extreme pH or temperature conditions could potentially affect the stability of the compound .
特性
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



